2,4-Dimethoxy-5,6-dimethylpyrimidine

Description

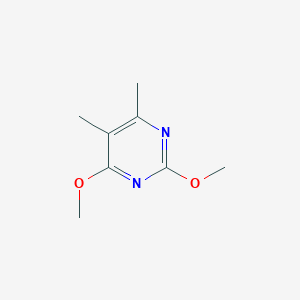

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPMMDQPZLYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464013 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120129-83-1 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethoxy-5,6-dimethylpyrimidine

Foreword

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dimethoxy-5,6-dimethylpyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a robust two-step process, commencing with the formation of a dihydroxypyrimidine precursor, followed by a chlorination and subsequent methoxylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis. The protocols described herein are designed to be self-validating, with in-process controls and characterization data to confirm the identity and purity of the intermediates and the final product.

Introduction to this compound

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of its methoxy groups for nucleophilic substitution reactions. The dimethyl substitution on the pyrimidine ring provides steric and electronic modifications that can influence the pharmacological properties of its derivatives. Understanding the efficient synthesis of this molecule is therefore crucial for its application in drug discovery programs.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the construction of the pyrimidine ring through a condensation reaction to form 2,4-dihydroxy-5,6-dimethylpyrimidine. This intermediate is then converted to the target molecule in a second step that proceeds via a dichlorinated intermediate.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine

The initial and crucial step is the formation of the pyrimidine ring. This is accomplished through a Biginelli-type condensation reaction, a well-established method for the synthesis of dihydropyrimidinones and related heterocyclic systems.[1][2] In this specific synthesis, 2,3-butanedione reacts with urea in the presence of an acid catalyst.

Reaction Mechanism

The mechanism of the Biginelli reaction is a cascade of bimolecular reactions.[1][3] It is generally accepted to proceed through the initial acid-catalyzed condensation of urea with one of the carbonyl groups of 2,3-butanedione to form a reactive N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol or enolate of the second carbonyl group of 2,3-butanedione to the iminium ion. The final step is a cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration to yield the stable pyrimidine ring.

Figure 2: Simplified mechanism of the Biginelli-type reaction for the synthesis of the dihydroxy intermediate.

Experimental Protocol

This protocol is a representative procedure for the acid-catalyzed condensation of a 1,2-dicarbonyl compound with urea.

Materials:

-

2,3-Butanedione

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.1 equivalents) in ethanol.

-

To this solution, add 2,3-butanedione (1.0 equivalent).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 2,4-dihydroxy-5,6-dimethylpyrimidine as a solid.

Expertise & Experience: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The use of a catalytic amount of strong acid like HCl is crucial for the formation of the reactive iminium intermediate, which is a key step in the reaction mechanism.[2] The precipitation of the product upon cooling provides a straightforward initial purification.

Trustworthiness: The identity and purity of the synthesized 2,4-dihydroxy-5,6-dimethylpyrimidine should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The expected spectroscopic data should show characteristic peaks for the methyl groups and the pyrimidine ring protons.

Step 2: Synthesis of this compound

This step involves a two-part transformation of the dihydroxy intermediate: a chlorination followed by a methoxylation.

Step 2a: Chlorination to 2,4-Dichloro-5,6-dimethylpyrimidine

The hydroxyl groups of the pyrimidine ring are converted to more reactive chloro groups using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Reaction Mechanism: The hydroxyl groups of the tautomeric 2,4-pyrimidinedione form are nucleophilic and attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphoryl intermediate, which is a good leaving group. Subsequent attack by chloride ions displaces the phosphate ester, yielding the dichloropyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline, can be used to neutralize the HCl generated during the reaction.[4][5]

Experimental Protocol:

Materials:

-

2,4-Dihydroxy-5,6-dimethylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a base)

-

Toluene (or another high-boiling inert solvent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2,4-dihydroxy-5,6-dimethylpyrimidine (1.0 equivalent).

-

Add phosphorus oxychloride (3-5 equivalents) dropwise to the flask at room temperature under a nitrogen atmosphere. If a solvent is used, the dihydroxypyrimidine can be suspended in toluene before the addition of POCl₃.

-

If desired, N,N-dimethylaniline (1.1 equivalents) can be added to the reaction mixture.

-

Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral to slightly basic.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5,6-dimethylpyrimidine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience: The use of excess POCl₃ ensures the complete conversion of the dihydroxy compound. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water. The careful quenching of excess POCl₃ is a critical safety step due to the exothermic nature of the hydrolysis.

Trustworthiness: The formation of 2,4-dichloro-5,6-dimethylpyrimidine should be confirmed by spectroscopic methods. The mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Step 2b: Methoxylation to this compound

The final step is the nucleophilic substitution of the chloro groups with methoxy groups using sodium methoxide.

Reaction Mechanism: The methoxide ion (CH₃O⁻) is a strong nucleophile that attacks the electron-deficient carbon atoms at positions 2 and 4 of the pyrimidine ring, displacing the chloride ions in a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol:

Materials:

-

2,4-Dichloro-5,6-dimethylpyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5,6-dimethylpyrimidine (1.0 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (2.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux if the reaction is sluggish. Monitor the progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Expertise & Experience: The use of anhydrous methanol is important to prevent side reactions. A slight excess of sodium methoxide ensures the complete substitution of both chlorine atoms. The reaction is typically fast at room temperature due to the high reactivity of the dichloropyrimidine intermediate.

Trustworthiness: The final product should be thoroughly characterized to confirm its identity and purity.

Characterization of this compound

The following table summarizes the expected analytical data for the final product.

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow solid or oil |

| ¹H NMR | Signals corresponding to the two methoxy groups (singlets, ~4.0 ppm) and the two methyl groups on the pyrimidine ring (singlets, ~2.2-2.4 ppm). |

| ¹³C NMR | Resonances for the methoxy carbons, the methyl carbons, and the aromatic carbons of the pyrimidine ring. |

| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of C₈H₁₂N₂O₂. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the methoxy groups and C=N and C=C stretching vibrations of the pyrimidine ring. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Sodium methoxide (NaOMe): Corrosive and flammable solid. Reacts with water. Handle in a dry, inert atmosphere.

-

Concentrated Acids and Bases: Corrosive. Handle with care and appropriate PPE.

-

Organic Solvents: Flammable and may be toxic. Use in a well-ventilated area.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible method that provides access to a valuable building block for drug discovery and development. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound with high purity and yield. The self-validating nature of the described workflow, with clear characterization checkpoints, ensures the integrity of the final product.

References

- Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft1891, 24 (1), 1317–1319.

- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49 (32), 6937–6963.

- Alvim, H. G. O.; Pinheiro, D. L. J.; Carvalho-Silva, V. H.; Fioramonte, M.; Gozzo, F. C.; da Silva, W. A.; Amarante, G. W.; Neto, B. A. D. Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry2018, 83 (19), 12143–12153.

- BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Journal of the Serbian Chemical Society2014, 79 (10), 1195–1205.

-

Biginelli Reaction - J&K Scientific LLC. [Link] (accessed Jan 2, 2026).

-

† 1H-NMR and 13C-NMR Spectra. [Link] (accessed Jan 2, 2026).

-

THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link] (accessed Jan 2, 2026).

- Preparation method of 2,4-dichloro-5-methoxypyrimidine. (accessed Jan 2, 2026).

-

1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester - Organic Syntheses Procedure. [Link] (accessed Jan 2, 2026).

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link] (accessed Jan 2, 2026).

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P

- CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google P

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link] (accessed Jan 2, 2026).

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link] (accessed Jan 2, 2026).

-

2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem. [Link] (accessed Jan 2, 2026).

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link] (accessed Jan 2, 2026).

-

A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. [Link] (accessed Jan 2, 2026).

-

Pyrimidine, 2,4-dimethyl- - the NIST WebBook. [Link] (accessed Jan 2, 2026).

-

A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. [Link] (accessed Jan 2, 2026).

-

Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives - Journal of Synthetic Chemistry. [Link] (accessed Jan 2, 2026).

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link] (accessed Jan 2, 2026).

-

Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - Semantic Scholar. [Link] (accessed Jan 2, 2026).

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. [Link] (accessed Jan 2, 2026).

-

13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0202902) - NP-MRD. [Link] (accessed Jan 2, 2026).

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Pyrimidine

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of nucleic acids and a multitude of clinically significant drugs.[1][2][3] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to a vast chemical space for drug discovery.[4][5] This guide focuses on a specific, yet underexplored derivative: 2,4-Dimethoxy-5,6-dimethylpyrimidine (CAS No. 120129-83-1).

Molecular Structure and Core Physicochemical Properties

The foundational step in understanding any chemical entity is to dissect its structure and predict its fundamental properties. These parameters govern its behavior in both chemical and biological systems.

Structural and General Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 120129-83-1 | [6][7][8] |

| Molecular Formula | C₈H₁₂N₂O₂ | [6][7] |

| Molecular Weight | 168.19 g/mol | [6] |

| Canonical SMILES | COC1=NC(OC)=C(C)C(C)=N1 | [7] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Storage Temperature | 2-8°C | [6] |

Predicted Physicochemical Parameters

Due to a lack of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from analogous compounds. These values provide a crucial starting point for experimental design.

| Property | Predicted Value/Range | Rationale/Methodology |

| Melting Point (°C) | 80 - 120 | Inferred from structurally similar substituted pyrimidines. For instance, 2,4-dihydroxy-5,6-dimethylpyrimidine has a high melting point of 297-300 °C, which will be significantly lowered by the methoxy groups. |

| Boiling Point (°C) | ~250 - 300 | Estimated based on the molecular weight and functional groups. Direct experimental data is unavailable. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate).[9] Low solubility in nonpolar solvents (e.g., hexane). | The presence of methoxy groups and nitrogen atoms suggests polarity.[9][10] |

| pKa | 1.5 - 3.5 | The pyrimidine ring is weakly basic. The electron-donating methoxy and methyl groups will slightly increase the basicity compared to unsubstituted pyrimidine. |

| LogP | 1.5 - 2.5 | Calculated based on the contributions of the functional groups, suggesting moderate lipophilicity. |

Proposed Synthesis Pathway

While a specific synthesis for this compound is not documented in the reviewed literature, a plausible and efficient route can be designed based on established pyrimidine chemistry. The proposed synthesis starts from the readily available 2,4-dihydroxy-5,6-dimethylpyrimidine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5,6-dimethylpyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2,4-dihydroxy-5,6-dimethylpyrimidine (1 mole equivalent).

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3-5 mole equivalents) to the flask via the dropping funnel. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2,4-dichloro-5,6-dimethylpyrimidine (1 mole equivalent) in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide (2.2 mole equivalents) in methanol dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. The following are the predicted spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

-

~ 4.0 - 4.2 ppm (singlet, 6H): Two equivalent methoxy groups (-OCH₃) at positions 2 and 4.

-

~ 2.2 - 2.4 ppm (singlet, 6H): Two equivalent methyl groups (-CH₃) at positions 5 and 6.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following peaks:

-

~ 165 - 170 ppm: Carbons at positions 2 and 4 attached to the methoxy groups.

-

~ 155 - 160 ppm: Carbon at position 6.

-

~ 110 - 115 ppm: Carbon at position 5.

-

~ 53 - 56 ppm: Carbons of the methoxy groups.

-

~ 15 - 20 ppm: Carbons of the methyl groups.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 168 . Key fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragments at m/z = 153, and subsequent loss of formaldehyde (CH₂O) or carbon monoxide (CO).

Reactivity and Potential Applications

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack, though the electron-donating methoxy and methyl groups will modulate this reactivity.[11] The methoxy groups can potentially be displaced by strong nucleophiles under forcing conditions.

Substituted pyrimidines are a cornerstone in drug discovery, with applications as anticancer, antiviral, and antimicrobial agents.[1][4][5] The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. Its moderate lipophilicity suggests it may have favorable pharmacokinetic properties.

Safety and Handling

No specific safety data is available for this compound. However, based on data for structurally related compounds such as 2-amino-4,6-dimethylpyrimidine, the following general precautions should be observed[12][13][14][15][16]:

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

-

Inhalation: Avoid breathing dust or vapors.[12] Use in a well-ventilated area.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Experimental Protocols for Physicochemical Property Determination

For researchers wishing to determine the precise physicochemical properties of this compound, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Solubility Determination (Equilibrium Solubility Method)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the compound in the clear saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound represents a chemical entity with unexplored potential. This technical guide has provided a comprehensive theoretical framework, including predicted physicochemical properties, a plausible synthetic route, and expected spectral data. While the lack of extensive experimental data necessitates a predictive approach, this guide serves as a valuable starting point for researchers to synthesize, characterize, and evaluate this compound for its potential applications in medicinal chemistry and materials science. The provided experimental protocols offer a clear path for validating the predicted properties and further elucidating the chemical nature of this intriguing substituted pyrimidine.

References

- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/the-diverse-biological-activities-of-substituted-pyrimidines-a-technical-guide-for-drug-discovery]

- The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/the-architectural-versatility-of-substituted-pyrimidines-a-deep-dive-into-a-privileged-scaffold-in-drug-discovery]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(01):114–128. [URL: https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact]

- SAFETY DATA SHEET. Fisher Scientific. 2009-09-22. [URL: https://www.fishersci.com/sds-retrieve?productName=AC103590250]

- An In-depth Technical Guide to the Solubility of 2,4-Dimethoxypyrimidine-5-boronic Acid in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-solubility-of-2-4-dimethoxypyrimidine-5-boronic-acid-in-organic-solvents]

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503723/]

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081440/]

- SAFETY DATA SHEET. Fisher Scientific. 2009-09-22. [URL: https://www.alfa.com/en/msds/?

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-retrieve.html?productName=103590250]

- Synthesis of 2,4-dimethoxy-5,6-bis(methylthio)pyrimidine (Compound No. 1) . . . Route (a). Molbase. [URL: https://www.molbase.

- 2,4-Dihydroxy-5,6-dimethylpyrimidine 97 26305-13-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d106804]

- A Comparative Reactivity Study: 4,6-Diethoxypyrimidine vs. 4,6-Dimethoxypyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-reactivity-study-4-6-diethoxypyrimidine-vs-4-6-dimethoxypyrimidine]

- SAFETY DATA SHEET. TCI Chemicals. 2024-11-29. [URL: https://www.tcichemicals.com/GB/en/sds/A1165_EG_E.pdf]

- SAFETY DATA SHEET. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/h09/h4e/9463901978654.pdf]

- 120129-83-1|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/120129-83-1.html]

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6928967/]

- This compound. Doron Scientific. 2023-02-26. [URL: https://www.doronscientific.com/en/p/2,4-dimethoxy-5,6-dimethylpyrimidine-120129-83-1]

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- NMR Predictor. Chemaxon Docs. [URL: https://docs.chemaxon.

- 6-Hydroxy-2,4-dimethylpyrimidine, 99% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- This compound. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0113-1083.html]

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents. [URL: https://patents.google.

- Pyrimidine, 2,4-dimethyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=14331-54-5]

- Predict all NMR spectra. NMRDB.org. [URL: https://www.nmrdb.org/predictor.html]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents. [URL: https://patents.google.

- 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/22.htm]

- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [URL: https://www.airitilibrary.com/Publication/alDetailedMesh?docid=00219453-201004-201005200021-201005200021-311-314]

- Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/solubility-profile-of-4-6-diethoxypyrimidine-in-organic-solvents-a-technical-guide]

- Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395914/]

- Relative enthalpies of 1,3-dimethyl-2,4-pyrimidinedione, 2,4-dimethoxypyrimidine, and 4-methoxy-1-methyl-1-2-pyrimidinone: estimation of the relative stabilities of two protomers of uracil. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00331a052]

- 6-Hydroxy-2,4-dimethylpyrimidine, 99% 25 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 2,4-Dimethoxy-6-(3,4,5-trimethoxybenzyl)pyrimidine - MS (GC) - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/Ht8a16m3F1s]

- 2-Amino-4,6-dimethyl pyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13021]

- 2-Amino-4,6-dimethoxypyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118946]

- 2,4-Dimethoxypyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137976]

- CID 142213109. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142213109]

- Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/4/M1084]

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]

- 2-Amino-4,6-dimethylpyrimidine 95 767-15-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a59409]

- 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/316938]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [URL: https://www.

- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 120129-83-1|this compound|BLD Pharm [bldpharm.com]

- 7. doronscientific.com [doronscientific.com]

- 8. 120129-83-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.no [fishersci.no]

- 15. tcichemicals.com [tcichemicals.com]

- 16. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dimethoxy-5,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,4-dimethoxy-5,6-dimethylpyrimidine. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this paper leverages established principles of physical organic chemistry, supported by theoretical modeling insights, to predict its structural parameters and conformational behavior. We explore the foundational concepts of pyrimidine chemistry, the influence of substituent effects on molecular geometry, and the methodologies employed to elucidate such structures. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted pyrimidines.

Introduction to Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous synthetic pharmaceuticals. The strategic placement of substituents on the pyrimidine core profoundly influences its physicochemical properties, molecular interactions, and ultimately, its biological activity. This compound is a representative example of a polysubstituted pyrimidine, where the interplay of electronic and steric effects of the methoxy and methyl groups dictates its three-dimensional structure and conformational dynamics. A thorough understanding of these structural features is paramount for rational drug design and the development of novel chemical entities.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the bonding interactions between them. While a definitive crystal structure is not publicly available, we can predict the key geometric parameters based on computational chemistry studies performed on analogous substituted pyrimidines.[1][2][3]

The pyrimidine ring itself is aromatic and therefore expected to be largely planar. The bond lengths and angles within the ring will deviate from those of unsubstituted pyrimidine due to the electronic contributions of the methoxy and methyl substituents. The methoxy groups at positions 2 and 4 are electron-donating through resonance, which can influence the endocyclic bond lengths. Conversely, the methyl groups at positions 5 and 6 are weakly electron-donating through induction.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Systems)

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| N1-C2 | 1.34 | Influenced by methoxy group resonance. |

| C2-N3 | 1.33 | Influenced by methoxy group resonance. |

| N3-C4 | 1.34 | Influenced by methoxy group resonance. |

| C4-C5 | 1.42 | Lengthened due to steric hindrance between methyl and methoxy groups. |

| C5-C6 | 1.38 | Double bond character influenced by adjacent methyl groups. |

| C6-N1 | 1.35 | Influenced by adjacent methyl group. |

| C2-O(methoxy) | 1.36 | Typical C-O bond length in methoxy-substituted heterocycles. |

| C4-O(methoxy) | 1.36 | Typical C-O bond length in methoxy-substituted heterocycles. |

| C5-C(methyl) | 1.51 | Standard C-C single bond. |

| C6-C(methyl) | 1.51 | Standard C-C single bond. |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 118 | Ring angle influenced by substituents. |

| N1-C2-N3 | 125 | Ring angle influenced by exocyclic methoxy group. |

| C2-N3-C4 | 118 | Ring angle influenced by substituents. |

| N3-C4-C5 | 124 | Ring angle influenced by exocyclic methoxy group. |

| C4-C5-C6 | 117 | Ring angle influenced by steric crowding. |

| C5-C6-N1 | 118 | Ring angle influenced by steric crowding. |

Note: These values are estimations derived from computational studies on similar substituted pyrimidines and are intended to provide a qualitative understanding of the molecular geometry. Actual experimental values may vary.

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation of the methoxy and methyl groups around their respective single bonds.

Rotation of Methoxy Groups

The two methoxy groups at positions 2 and 4 are the most significant contributors to the molecule's conformational isomerism. The rotation around the C-O bonds is not entirely free due to steric and electronic effects.[4] The methyl group of each methoxy substituent can be oriented either in the plane of the pyrimidine ring (syn or anti-periplanar) or out of the plane.

Due to the presence of adjacent nitrogen atoms and the C5-methyl group, steric hindrance will play a crucial role in determining the preferred orientation of the methoxy groups.[5] It is anticipated that the lowest energy conformation will involve the methoxy groups being slightly twisted out of the plane of the pyrimidine ring to alleviate steric strain. The rotational barrier for a methoxy group on an aromatic ring is typically low, suggesting that multiple conformations may be accessible at room temperature.[6][7]

Rotation of Methyl Groups

The methyl groups at positions 5 and 6 also possess rotational freedom around the C-C single bonds. However, the energy barrier for methyl group rotation is generally very low, leading to rapid interconversion between staggered and eclipsed conformations at ambient temperatures. The primary conformational impact of the methyl groups is their steric bulk, which influences the preferred orientation of the adjacent methoxy group at C4 and can cause minor puckering of the pyrimidine ring.[8][9][10]

Key Conformational States

The overall conformation of this compound will be a dynamic equilibrium of several low-energy states. The most stable conformer is likely one that minimizes the steric repulsion between the bulky methyl and methoxy groups. This would likely involve a non-planar arrangement of the methoxy groups relative to the pyrimidine ring.

Caption: Predicted lowest energy conformation of this compound.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is typically employed to determine the precise molecular structure and conformational preferences of small organic molecules.[11][12][13]

Experimental Protocols

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[14][15][16]

Protocol: Growing X-Ray Quality Crystals [17][18]

-

Purification: The compound must be of high purity (>99%). This can be achieved by recrystallization, chromatography, or sublimation.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will allow for slow crystal growth.

-

Crystallization Method:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to stand undisturbed in a loosely covered vial. The solvent evaporates slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully removed from the mother liquor and mounted for analysis.

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.[11][12][19]

Protocol: Conformational Analysis by NMR

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the basic structure of the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of molecular conformation.

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as conformational exchange. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular structures, conformations, and spectroscopic properties.[1][2][3]

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This typically involves rotating the single bonds of the methoxy groups.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[20] This process finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[21][22][23]

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Spectroscopic Prediction: NMR chemical shifts (¹H and ¹³C) can be predicted using methods like GIAO (Gauge-Including Atomic Orbital).[24][25][26][27][28] These predicted spectra can then be compared with experimental data to validate the computed conformations.

Caption: Integrated workflow for determining molecular structure and conformation.

Predicted Spectroscopic Data

Based on the predicted structure and computational studies of similar molecules, the following spectroscopic signatures can be anticipated for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |

| Pyrimidine Ring | |||

| C2 | - | ~165 | Highly deshielded due to two adjacent nitrogen atoms and an oxygen atom. |

| C4 | - | ~168 | Highly deshielded due to adjacent nitrogen and oxygen atoms. |

| C5 | - | ~115 | Shielded by electron-donating groups. |

| C6 | - | ~155 | Deshielded by adjacent nitrogen atom. |

| Substituents | |||

| 2-OCH₃ | ~4.0 | ~55 | Typical chemical shift for a methoxy group on a pyrimidine ring. |

| 4-OCH₃ | ~4.0 | ~55 | Similar environment to the 2-methoxy group. |

| 5-CH₃ | ~2.2 | ~15 | Typical chemical shift for a methyl group on an aromatic ring. |

| 6-CH₃ | ~2.4 | ~20 | Slightly deshielded compared to the 5-methyl group due to proximity to N1. |

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the methoxy groups.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformation of this compound. By applying established principles and methodologies, we have predicted its key structural parameters, identified the primary sources of conformational flexibility, and outlined the experimental and computational workflows necessary for its empirical determination. The interplay of steric and electronic effects of the methoxy and methyl substituents is critical in defining the molecule's three-dimensional shape and dynamic behavior. This foundational knowledge is essential for researchers working on the design and synthesis of novel pyrimidine-based compounds for various applications, particularly in the field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ether - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. auremn.org.br [auremn.org.br]

- 13. researchgate.net [researchgate.net]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How To [chem.rochester.edu]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mr.copernicus.org [mr.copernicus.org]

- 20. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 25. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 26. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

In-Depth Technical Guide: A Framework for the Biological Activity Screening of 2,4-Dimethoxy-5,6-dimethylpyrimidine

Abstract

This technical guide delineates a comprehensive, multi-tiered strategy for the systematic biological activity screening of 2,4-Dimethoxy-5,6-dimethylpyrimidine. As a novel chemical entity, its therapeutic potential is unknown. This document provides the scientific rationale and detailed experimental protocols for a screening cascade designed to elucidate its cytotoxic, antimicrobial, and anti-inflammatory properties. The methodologies are grounded in established, robust assays and are presented to guide researchers, scientists, and drug development professionals in conducting a thorough preliminary pharmacological evaluation.

Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery

The pyrimidine nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis for essential biomolecules, including nucleic acids.[1] This heterocyclic motif is present in a multitude of clinically significant therapeutic agents, demonstrating a vast spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] The diverse biological functions of pyrimidine derivatives underscore the rationale for investigating novel analogues like this compound.[5] The specific substitutions—dimethoxy groups at the 2 and 4 positions and dimethyl groups at the 5 and 6 positions—are anticipated to modulate the molecule's physicochemical properties, potentially leading to unique interactions with biological targets. This guide outlines a systematic approach to uncover the therapeutic potential of this largely uncharacterized compound.

A Strategic Workflow for Biological Activity Screening

A logical and efficient screening cascade is essential for the effective evaluation of a novel compound. The proposed workflow begins with a foundational assessment of general cytotoxicity to determine a viable concentration range for subsequent, more specific biological assays. This initial step is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.[6][7][8]

Figure 1: A structured workflow for the biological screening of this compound.

Foundational Assays: Establishing a Cytotoxicity Profile

The initial step in screening any novel compound is to assess its cytotoxicity across both cancerous and non-cancerous cell lines.[9] This establishes a baseline for the compound's therapeutic index and informs the concentration range for subsequent bioassays.[7] The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]

-

Cell Seeding: In a 96-well plate, seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., HEK293 for embryonic kidney cells) at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium in the wells with 100 µL of the medium containing the test compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.[7][9]

Table 1: Representative Data Presentation for MTT Assay Results

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

| HeLa | Human Cervical Carcinoma | Experimental Value |

| MCF-7 | Human Breast Adenocarcinoma | Experimental Value |

| HEK293 | Human Embryonic Kidney | Experimental Value |

Screening for Antimicrobial and Anti-inflammatory Potential

Based on the broad spectrum of activities reported for pyrimidine derivatives, it is logical to investigate the potential of this compound as both an antimicrobial and an anti-inflammatory agent.[3][4][13]

Antimicrobial Activity: MIC and MBC Assays

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[16]

Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.[14][17]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB.

-

Inoculation: Add the standardized bacterial suspension to each well.[14]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[14][18]

-

MBC Determination: Subculture 10 µL from each well showing no visible growth onto a fresh agar plate. The lowest concentration that prevents any colony formation after incubation is the MBC.[16]

Anti-inflammatory Activity: Nitric Oxide Inhibition in Macrophages

Many pyrimidine derivatives exhibit anti-inflammatory properties, often by inhibiting key inflammatory mediators.[2][19][20] A standard in vitro method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[21][22]

Sources

- 1. wjarr.com [wjarr.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. protocols.io [protocols.io]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. mdpi.com [mdpi.com]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethoxy-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds, form the structural core of numerous biologically active molecules, including several approved pharmaceuticals.[1][2] Their prevalence underscores the critical need for robust analytical methodologies to elucidate their structure and purity. This guide provides a comprehensive technical overview of the spectroscopic data for 2,4-dimethoxy-5,6-dimethylpyrimidine, a representative substituted pyrimidine.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for its interpretation and application. The protocols and analyses detailed herein are designed to be self-validating, grounded in established scientific principles, and directly applicable to the research and development workflow. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between molecular structure and spectral output.

Introduction to this compound

This compound (CAS No. 120129-83-1) is a polysubstituted pyrimidine ring system. The pyrimidine core is a foundational scaffold in medicinal chemistry, and its decoration with various functional groups allows for the fine-tuning of pharmacological activity.[3] The methoxy and methyl groups on this particular derivative influence its electronic properties, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its behavior in biological systems. A precise and unambiguous characterization of this molecule is the first step in any meaningful investigation of its potential as a drug candidate or pharmacological tool. Spectroscopic techniques are the cornerstones of this characterization, providing an atomic-level and vibrational fingerprint of the molecule.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[4][7][8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate electronic environment. The predicted ¹H NMR spectrum for this compound is summarized in Table 1. The prediction is based on established algorithms that consider the effects of neighboring functional groups on the magnetic shielding of each proton.[9][10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.95 | Singlet | 3H | C4-OCH₃ | Methoxy groups attached to aromatic rings typically appear in this region. The C4 position is generally more deshielded than the C2 position in similar pyrimidine systems. |

| ~3.85 | Singlet | 3H | C2-OCH₃ | This methoxy group is expected to be slightly more shielded compared to the C4-methoxy due to the electronic environment of the pyrimidine ring. |

| ~2.20 | Singlet | 3H | C6-CH₃ | Methyl groups attached to an aromatic ring typically resonate in this upfield region. |

| ~2.10 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is expected to be slightly upfield compared to the C6-methyl due to subtle differences in the electronic landscape of the pyrimidine ring. |

Table 1: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The predicted ¹³C NMR data is presented in Table 2. These predictions are generated using computational models that correlate the electronic environment of each carbon with its resonance frequency.[11][12]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168.5 | C4 | The carbon atom attached to the methoxy group at position 4 is expected to be significantly deshielded due to the electronegativity of the oxygen and its position in the heterocyclic ring. |

| ~165.0 | C2 | Similar to C4, this carbon is deshielded by the attached methoxy group. |

| ~158.0 | C6 | The carbon at position 6, bonded to a methyl group and adjacent to a nitrogen atom, will be deshielded. |

| ~115.0 | C5 | The carbon at position 5, situated between two methyl-substituted carbons, will have a chemical shift influenced by these alkyl groups and its position in the aromatic ring. |

| ~54.5 | C4-OCH₃ | The carbon of the methoxy group at C4. |

| ~53.5 | C2-OCH₃ | The carbon of the methoxy group at C2. |

| ~22.0 | C6-CH₃ | The carbon of the methyl group at C6. |

| ~12.0 | C5-CH₃ | The carbon of the methyl group at C5. |

Table 2: Predicted ¹³C NMR Data for this compound

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.[5][13][14][15][16]

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The fragmentation of pyrimidine derivatives is often characterized by cleavages of the substituent groups and ring fragmentation.[17][18][19]

Predicted Molecular Weight: 168.20 g/mol

Predicted Key Fragments:

-

m/z 168: Molecular ion ([C₈H₁₂N₂O₂]⁺)

-

m/z 153: Loss of a methyl radical (•CH₃) from one of the methoxy or methyl groups.

-

m/z 139: Loss of an ethyl radical (•C₂H₅) or sequential loss of two methyl radicals.

-

m/z 125: Loss of a methoxy radical (•OCH₃).

-

m/z 111: Further fragmentation of the pyrimidine ring.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC-MS System Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchmap.jp [researchmap.jp]

- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 9. Predict 1H proton NMR spectra [nmrdb.org]

- 10. Predict 1H proton NMR spectra [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. scribd.com [scribd.com]

- 13. pharmafocusamerica.com [pharmafocusamerica.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. netpharmalab.es [netpharmalab.es]

- 16. longdom.org [longdom.org]

- 17. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 18. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine and Its Derivatives: A Journey from Foundational Discovery to the Forefront of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of pyrimidine is a narrative of fundamental discovery interwoven with therapeutic innovation. From its initial identification as a simple heterocyclic compound to its recognition as a cornerstone of life's genetic code and a "privileged scaffold" in medicinal chemistry, the journey of pyrimidine derivatives is a testament to over a century of scientific inquiry. This guide provides a technical and historical exploration of this remarkable class of molecules, intended for professionals engaged in research and drug development. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the causal links between chemical structure and biological function that have established pyrimidines as indispensable tools in science and medicine.

Part 1: The Dawn of Pyrimidine Chemistry (19th and Early 20th Century)

The early history of pyrimidine is not one of a single, sudden discovery, but rather a gradual piecing together of a chemical puzzle. The first pyrimidine derivative to be isolated, alloxan, was produced by Brugnatelli in 1818 through the oxidation of uric acid.[1][2] However, the structural nature of this and other related compounds remained elusive for decades.[3]

A pivotal moment arrived in 1864 when Adolf von Baeyer synthesized barbituric acid, the parent compound of the barbiturate drug class, by condensing urea with malonic acid.[4][5][6] This work, later perfected by French chemist Edouard Grimaux in 1879, marked the first laboratory synthesis of a key pyrimidine derivative, demonstrating that these structures could be built from simpler acyclic precursors.[4][5][7]

The systematic study of this chemical family truly began in 1884 with the work of Albrecht Pinner.[2][7] He developed a novel method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[2][7] This reaction, now known as the Pinner pyrimidine synthesis , became a foundational method for accessing a wide variety of substituted pyrimidines.[8][9][10] A year later, in 1885, Pinner proposed the name "pyrimidin" for the parent heterocycle, ingeniously combining the words 'pyridine' and 'amidine' to reflect its chemical heritage.[2][7]

Despite the synthesis of its derivatives, the unsubstituted parent pyrimidine ring itself was not prepared until 1900 by Gabriel and Colman.[2][7] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[2][7]

Caption: The core 1,3-diazine ring of pyrimidine.

Experimental Protocol: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a robust and versatile method for creating substituted pyrimidines. The causality behind its success lies in the electrophilic nature of the 1,3-dicarbonyl compound and the nucleophilic character of the amidine, leading to a cyclocondensation reaction.

Objective: To synthesize a 4-hydroxypyrimidine derivative from an amidine and a β-ketoester.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the chosen amidine hydrochloride and one equivalent of the β-ketoester (e.g., ethyl acetoacetate) in absolute ethanol.

-

Base Addition: Add 1.1 equivalents of a base, such as sodium ethoxide, to the solution. The base serves to deprotonate the amidine hydrochloride, liberating the free amidine which is the active nucleophile.

-

Condensation: Heat the reaction mixture to reflux. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).

-

Mechanism: The reaction proceeds via nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.[11]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., acetic acid). The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield the final pyrimidine derivative.

Part 2: Unraveling the Code of Life – The Pyrimidine Nucleobases

While early chemists were building pyrimidines in the lab, biochemists were discovering their profound importance in nature. The late 19th and early 20th centuries saw the isolation and identification of the three pyrimidine bases that form the fundamental units of nucleic acids.[12][13][14] This work was foundational to one of the greatest scientific achievements in history: the discovery of the DNA double helix.[12]

| Discovery Timeline of Pyrimidine Nucleobases | ||

| Nucleobase | Key Scientists | Year of Discovery/Isolation |

| Cytosine | Albrecht Kossel & Albert Neumann | 1894[15][16] |

| Thymine | Albrecht Kossel & Albert Neumann | 1893[12] |

| Uracil | Alberto Ascoli (Isolated) | 1900[17][18] |

| Robert Behrend (Named) | 1885[17][19][20] |

These discoveries were not merely academic. The realization that cytosine (C) and thymine (T) in DNA, and cytosine (C) and uracil (U) in RNA, were key components of the genetic material revolutionized biology.[7][12] The specific hydrogen bonding patterns between pyrimidines and their complementary purine bases (A with T/U, G with C) were the critical insight that enabled James Watson and Francis Crick to deduce the double-helical structure of DNA in 1953.[12] This elucidated the mechanism for storing and faithfully transmitting genetic information, a process central to all known life.

Caption: Watson-Crick base pairing between pyrimidines and purines.

Part 3: The Barbiturate Revolution – Pyrimidines as CNS Depressants

The therapeutic potential of pyrimidine derivatives was explosively realized in the early 20th century with the advent of barbiturates. Building upon von Baeyer's synthesis of barbituric acid, the first pharmacologically active agent, diethyl-barbituric acid (known as barbital or Veronal), was brought to market in 1904.[4][5][21]

This discovery ushered in a new era in medicine. For nearly half a century, barbiturates were virtually the only drugs available for sedation and hypnosis.[5] They revolutionized the treatment of anxiety, insomnia, and seizure disorders, providing physicians with a powerful tool to manage severe psychiatric and neurological conditions.[4][5] Over 2,500 barbiturates were synthesized, with about 50 of them being used clinically.[4][5][6] The development of fast-acting intravenous barbiturates like thiopental later became instrumental in the field of general anesthesia.[5]

The core synthesis relied on the same principles established by von Baeyer: a condensation reaction between a disubstituted malonic ester and urea.[21] The choice of substituents at the 5-position of the barbituric acid ring was critical for determining the drug's potency, onset, and duration of action—a foundational concept in structure-activity relationship (SAR) studies.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 4. news-medical.net [news-medical.net]

- 5. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of Barbiturates [narconon.org]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. ピナー ピリミジン合成 Pinner Pyrimidine Synthesis | Chem-Station (ケムステ) [chem-station.com]

- 12. Pyrimidine: A Crucial Component of Nucleic Acids | Algor Cards [cards.algoreducation.com]